
4-(3-Bromo-2-methylpropyl)-2-chlorothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-2-methylpropyl)-2-chlorothiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a chlorine atom attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-2-chlorothiophene typically involves the bromination of 2-chlorothiophene followed by the alkylation with 3-bromo-2-methylpropyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-(3-Bromo-2-methylpropyl)-2-chlorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkyl or aryl derivatives, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
4-(3-Bromo-2-methylpropyl)-2-chlorothiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-(3-Bromo-2-methylpropyl)-2-chlorothiophene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-Bromo-2-methylpropane: A similar compound with a bromine atom and a methyl group attached to a propane backbone.
2-Chlorothiophene: A simpler thiophene derivative with a chlorine atom.
3-Bromo-2-methylpropene: A related compound with a bromine atom and a methyl group attached to a propene backbone.
Uniqueness
4-(3-Bromo-2-methylpropyl)-2-chlorothiophene is unique due to the combination of its functional groups and the thiophene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H10BrClS |
|---|---|
分子量 |
253.59 g/mol |
IUPAC名 |
4-(3-bromo-2-methylpropyl)-2-chlorothiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(4-9)2-7-3-8(10)11-5-7/h3,5-6H,2,4H2,1H3 |
InChIキー |
ZNJKURIFKGBEAK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CSC(=C1)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


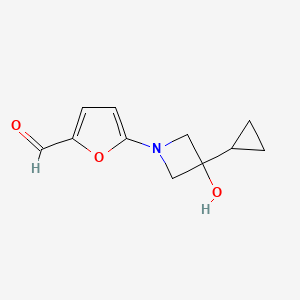
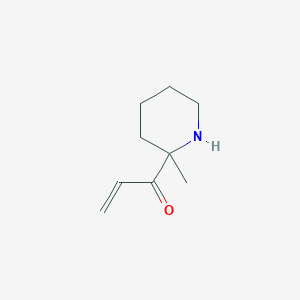
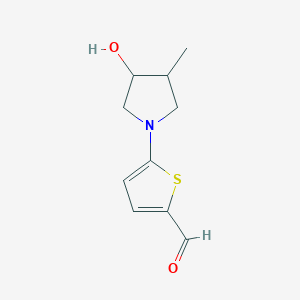

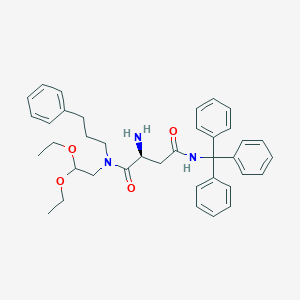
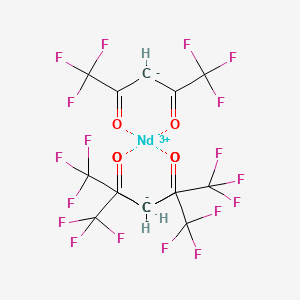




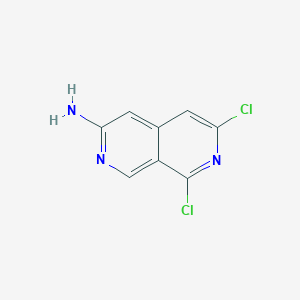


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
